2,3-Dimethyl-N~6~-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide
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Overview
Description
2,3-Dimethyl-N~6~-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.
Preparation Methods
The synthesis of 2,3-Dimethyl-N~6~-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of o-phenylenediamine with diketones to form the quinoxaline core. Subsequent functionalization steps introduce the dimethyl and phenyl groups at specific positions on the quinoxaline ring . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2,3-Dimethyl-N~6~-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoxaline ring.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dimethyl-N~6~-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, it is investigated for its potential in drug discovery and development, particularly in targeting specific enzymes and receptors.
Industry: In the agricultural sector, it is explored for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-N~6~-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can bind to specific active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2,3-Dimethyl-N~6~-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide can be compared with other quinoxaline derivatives such as:
Echinomycin: An antibiotic with a quinoxaline core, known for its antibacterial and anticancer properties.
Levomycin: Another quinoxaline-based antibiotic with similar biological activities.
Actinoleutin: A quinoxaline derivative with potent anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives.
Properties
IUPAC Name |
2,3-dimethyl-N-(3-quinoxalin-2-ylphenyl)quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O/c1-15-16(2)28-23-13-18(10-11-22(23)27-15)25(31)29-19-7-5-6-17(12-19)24-14-26-20-8-3-4-9-21(20)30-24/h3-14H,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTNZXMUFCQDRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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